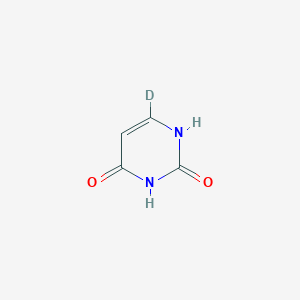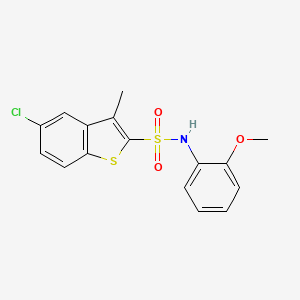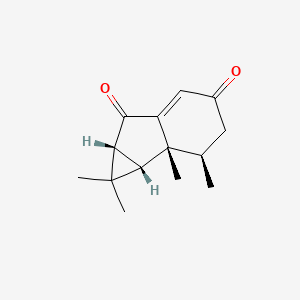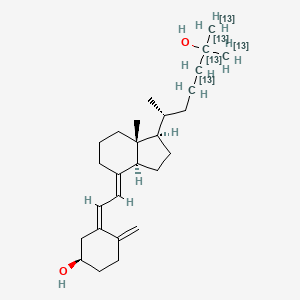
3-Epi-25-hydroxyvitamin D3-13c5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Epi-25-hydroxyvitamin D3-13c5 is a labeled analog of 3-Epi-25-hydroxyvitamin D3, where five carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of vitamin D metabolites in biological samples .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Epi-25-hydroxyvitamin D3-13c5 involves the incorporation of carbon-13 isotopes into the vitamin D3 structure. The process typically starts with the hydroxylation of vitamin D3 to produce 25-hydroxyvitamin D3, followed by epimerization at the C-3 position to yield 3-Epi-25-hydroxyvitamin D3. The carbon-13 labeling is achieved through the use of carbon-13 enriched reagents during the synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as an analytical standard in research .
Análisis De Reacciones Químicas
Types of Reactions
3-Epi-25-hydroxyvitamin D3-13c5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the C-25 position can be oxidized to form 25-hydroxyvitamin D3-13c5.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that retain the carbon-13 labeling .
Aplicaciones Científicas De Investigación
3-Epi-25-hydroxyvitamin D3-13c5 is widely used in scientific research for:
Quantification of Vitamin D Metabolites: It serves as an internal standard in mass spectrometry-based assays to accurately measure the levels of vitamin D metabolites in biological samples.
Pharmacokinetic Studies: The compound is used to study the pharmacokinetics and metabolism of vitamin D analogs in vivo.
Biological Research: It helps in understanding the biological roles and mechanisms of action of vitamin D metabolites.
Medical Research: The compound is used in clinical research to investigate the effects of vitamin D on various health conditions.
Mecanismo De Acción
3-Epi-25-hydroxyvitamin D3-13c5 exerts its effects by mimicking the behavior of natural vitamin D metabolites. It binds to the vitamin D receptor (VDR) and modulates the expression of target genes involved in calcium and phosphate homeostasis. The carbon-13 labeling allows for precise tracking and quantification of the compound in biological systems, providing insights into its metabolic pathways and interactions .
Comparación Con Compuestos Similares
Similar Compounds
25-Hydroxyvitamin D3-13c5: Another carbon-13 labeled analog used for similar research purposes.
3-Epi-25-hydroxyvitamin D2-13c5: A labeled analog of vitamin D2 with similar applications.
25-Hydroxyvitamin D2-13c5: Used for the quantification of vitamin D2 metabolites.
Uniqueness
3-Epi-25-hydroxyvitamin D3-13c5 is unique due to its specific epimeric form and carbon-13 labeling, which provides enhanced stability and accuracy in analytical measurements. Its distinct structure allows for the differentiation and quantification of epimeric forms of vitamin D metabolites, which is crucial for accurate biological and clinical research .
Propiedades
Fórmula molecular |
C27H44O2 |
|---|---|
Peso molecular |
405.6 g/mol |
Nombre IUPAC |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23-,24-,25+,27-/m1/s1/i3+1,4+1,6+1,16+1,26+1 |
Clave InChI |
JWUBBDSIWDLEOM-JTPXXKCSSA-N |
SMILES isomérico |
C[C@H](C[13CH2][13CH2][13C]([13CH3])([13CH3])O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C |
SMILES canónico |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


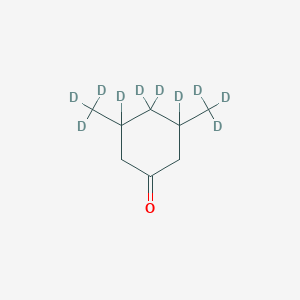
![5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione](/img/structure/B12396727.png)
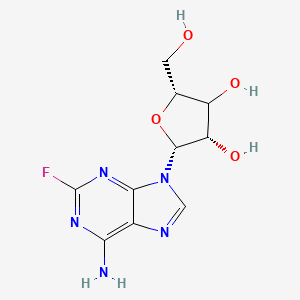

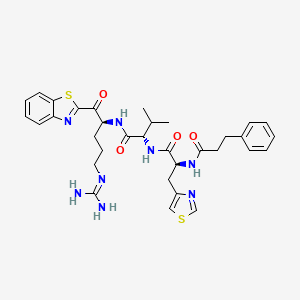

![(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B12396754.png)
